molecular formula C8H10N2O2 B098298 Ethyl 5-aminopyridine-3-carboxylate CAS No. 17285-76-6

Ethyl 5-aminopyridine-3-carboxylate

Cat. No.: B098298
CAS No.: 17285-76-6
M. Wt: 166.18 g/mol
InChI Key: VKVSFDPQJVUTAM-UHFFFAOYSA-N
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Description

Ethyl 5-aminopyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 5-aminopyridine-3-carboxylate is used in the synthesis of various heterocyclic compounds. For instance, its reaction under thermolysis conditions with ethyl 1-R-4-chloro-2-oxoquinoline-3-carboxylates leads to the formation of triazabenzo[a]anthracene-diones and quinolin-ones (Ukrainets, Sidorenko, & Gorokhova, 2005).

Anticancer Agent Synthesis

The compound plays a role in creating potential anticancer agents. For example, ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a derivative, undergoes various reactions to form compounds with potential anticancer effects (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Development of Antiinflammatory Agents

This compound derivatives have been studied for their antiinflammatory properties. A series of methylimidazo[1,2-a]pyridine-3-carboxylic acids were synthesized using 2-aminopyridines, and these derivatives were evaluated for antiinflammatory activities (Abignente, Arena, de Caprariis, Luraschi, Marmo, Lampa, Vairo, & Somma, 1982).

Applications in Pharmacology

This compound is also utilized in the pharmacological field. For example, chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate showed antitumor activity in various biological tests, indicating the compound's relevance in developing new anticancer drugs (Temple & Rener, 1989).

Safety and Hazards

Safety data sheets suggest that similar compounds may be hazardous. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled . Specific safety data for Ethyl 5-aminopyridine-3-carboxylate is not available in the searched resources.

Properties

IUPAC Name

ethyl 5-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVSFDPQJVUTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358705
Record name ethyl 5-aminopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17285-76-6
Record name ethyl 5-aminopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Aminonicotinic acid (2.2 g) (Bachman and Micucci, J. Amer. Chem. Soc. 70 (1948) 2381) in ethanol (20 ml) was ice-cooled, saturated with HCl gas and refluxed 4 hours. The mixture was concentrated to low volume and partitioned between EtOAc (100 ml) and saturated NaHCO3 solution (100 ml). The organic phase was washed with further aqueous NaHCO3, dried and evaporated to leave the title compound as a white solid (1.34 g). M.S. (+ve ion chemical ionisation) m/z 167 (MH+,100%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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